

# Spectrophotometric Determination of **cis-Violaxanthin** Concentration: An Application Note and Protocol

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## Compound of Interest

Compound Name: *cis-Violaxanthin*

Cat. No.: B223514

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## Introduction

Violaxanthin is a xanthophyll carotenoid found in many higher plants and algae. It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that dissipates excess light energy. The cis-isomer of violaxanthin, specifically **9-cis-violaxanthin**, is a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA), which is involved in various physiological processes, including stress responses and seed development.<sup>[1][2]</sup> The ability to accurately quantify **cis-violaxanthin** is therefore essential for research in plant physiology, photobiology, and for drug development efforts targeting pathways involving ABA.

This document provides a detailed protocol for the spectrophotometric determination of **cis-violaxanthin** concentration in biological samples. The method involves the extraction of carotenoids, removal of interfering chlorophylls, and subsequent spectrophotometric analysis.

## Principle

The quantification of **cis-violaxanthin** is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of an extract at the specific maximum absorption wavelength ( $\lambda_{\text{max}}$ ) for **cis-violaxanthin** and using its molar

extinction coefficient, the concentration can be determined. Due to the presence of other pigments with overlapping absorption spectra, such as chlorophylls and other carotenoids, a preliminary purification or the use of simultaneous equations for correction is necessary.

## Quantitative Data Summary

The following tables summarize key quantitative data for violaxanthin. Note that the molar extinction coefficient for **cis-violaxanthin** is not readily available in the literature; therefore, the value for the all-trans isomer is provided as an approximation. This is a limitation of the spectrophotometric method, and for highly accurate quantification, HPLC is recommended.

Table 1: Molar Extinction Coefficients and Absorption Maxima for all-trans-Violaxanthin.

Solvent	Molar Extinction		
	Coefficient ( $\epsilon$ ) (L mol $^{-1}$ cm $^{-1}$ )	Wavelength (nm)	Reference
Ethanol	153,000	443	<a href="#">[3]</a>
Acetone	144,000	442	<a href="#">[3]</a>

Table 2: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) of Violaxanthin Isomers.

Isomer	Solvent	$\lambda_{\text{max}} 1$ (nm)	$\lambda_{\text{max}} 2$ (nm)	$\lambda_{\text{max}} 3$ (nm)	Reference
all-trans-Violaxanthin	Hexane	417	440	470	<a href="#">[3]</a>
all-trans-Violaxanthin	Acetone	419	442	472	<a href="#">[3]</a>
all-trans-Violaxanthin	Ethanol	417	440	470	<a href="#">[3]</a>
9-cis-Violaxanthin	Not Specified	412	436	465	

Note: A hypsochromic (blue) shift is observed for the cis-isomer compared to the all-trans isomer.

## Experimental Protocols

### Pigment Extraction

This protocol is adapted for the extraction of carotenoids from plant leaf tissue. All steps should be performed under dim light to prevent photo-isomerization and degradation of carotenoids.[\[4\]](#)

#### Materials:

- Fresh or frozen plant tissue
- Liquid nitrogen
- Mortar and pestle
- 100% Acetone (cold)[\[5\]](#)[\[6\]](#)
- Microcentrifuge tubes
- Microcentrifuge

#### Procedure:

- Weigh approximately 100 mg of fresh or frozen plant tissue.
- Immediately freeze the tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a microcentrifuge tube.
- Add 1 mL of cold 100% acetone to the tube.
- Vortex vigorously for 1 minute to extract the pigments.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.[\[5\]](#)

- Carefully collect the supernatant containing the pigments into a new, clean microcentrifuge tube.
- Repeat the extraction (steps 5-8) with the pellet until the pellet is colorless.
- Pool all the supernatants. This is your total pigment extract.

## Saponification (Optional - for Chlorophyll Removal)

For samples with high chlorophyll content, saponification can be used to remove chlorophylls, which interfere with the spectrophotometric measurement of carotenoids.

### Materials:

- Total pigment extract (from section 4.1)
- 10% (w/v) KOH in methanol
- Diethyl ether
- Saturated NaCl solution
- Deionized water
- Rotary evaporator or nitrogen stream

### Procedure:

- To the total pigment extract, add an equal volume of 10% methanolic KOH.
- Incubate the mixture in the dark at room temperature for 2 hours with occasional shaking.
- Transfer the mixture to a separatory funnel.
- Add an equal volume of diethyl ether and an equal volume of saturated NaCl solution.
- Shake gently to partition the carotenoids into the ether phase.
- Collect the upper ether phase.

- Wash the ether phase twice with deionized water.
- Dry the ether phase over anhydrous sodium sulfate.
- Evaporate the diethyl ether to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
- Immediately redissolve the carotenoid residue in a known volume of ethanol or acetone for spectrophotometric analysis.

## Spectrophotometric Measurement and Calculation

Instrumentation:

- UV-Vis Spectrophotometer

Procedure:

- Calibrate the spectrophotometer with the same solvent used to dissolve the final extract (e.g., 100% acetone or ethanol).
- Measure the absorbance of the pigment extract at the following wavelengths: 470 nm, 645 nm, and 663 nm.
- If saponification was not performed, calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the equations of Lichtenthaler (1987) for 100% acetone.[5][6]

For 100% Acetone:

- Chlorophyll a (Ca) ( $\mu\text{g/mL}$ ) =  $11.24 * A_{661.6} - 2.04 * A_{644.8}$
- Chlorophyll b (Cb) ( $\mu\text{g/mL}$ ) =  $20.13 * A_{644.8} - 4.19 * A_{661.6}$
- Total Carotenoids (Cx+c) ( $\mu\text{g/mL}$ ) =  $(1000 * A_{470} - 1.90 * Ca - 63.14 * Cb) / 214$
- To specifically estimate the concentration of **cis-violaxanthin**, measure the absorbance at its specific absorption maximum (around 436 nm).

Calculation of **cis-Violaxanthin** Concentration (Approximation):

The concentration of **cis-violaxanthin** can be approximated using the Beer-Lambert law:

$$C = A / (\varepsilon * l)$$

Where:

- $C$  = Concentration of **cis-violaxanthin** (mol/L)
- $A$  = Absorbance at  $\lambda_{\text{max}}$  (e.g., ~436 nm)
- $\varepsilon$  = Molar extinction coefficient of all-trans-violaxanthin (in  $\text{L mol}^{-1} \text{cm}^{-1}$ ) (use the value from Table 1 corresponding to your solvent). Note: This is an approximation.
- $l$  = Path length of the cuvette (typically 1 cm)

To express the concentration in  $\mu\text{g/mL}$ , use the following formula:

$$\text{Concentration } (\mu\text{g/mL}) = (A * \text{MW}) / (\varepsilon * l * 1000)$$

Where:

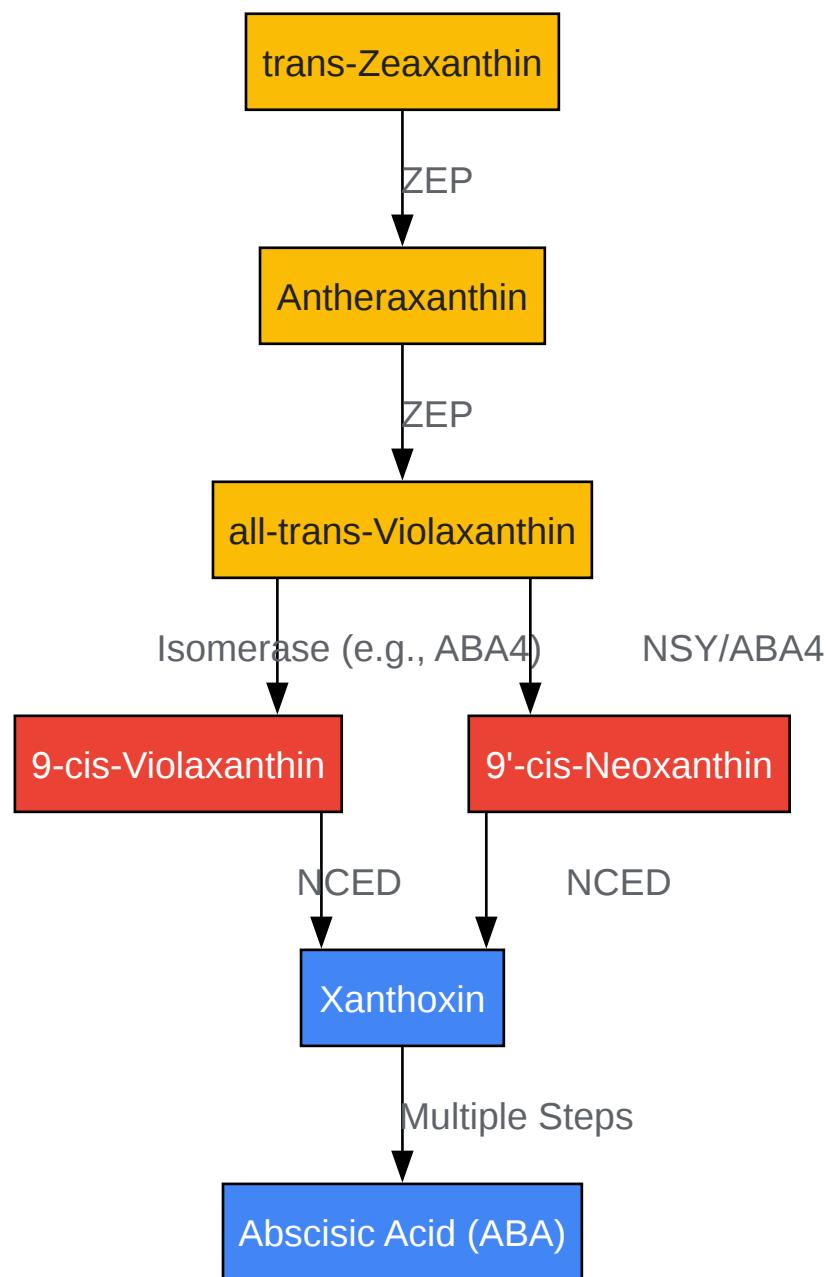
- $\text{MW}$  = Molecular weight of violaxanthin (600.88 g/mol)

Important Considerations:

- The calculation provides an estimation of total violaxanthin, with an emphasis on the **cis**-isomer if the absorbance is measured at its specific  $\lambda_{\text{max}}$ .
- This method does not differentiate between **9-cis-violaxanthin** and other **cis**-isomers.
- The presence of other carotenoids with overlapping spectra (e.g., lutein, neoxanthin) will lead to an overestimation of the violaxanthin concentration. For more accurate results, chromatographic separation (e.g., HPLC) is required.

## Visualizations

## Experimental Workflow



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